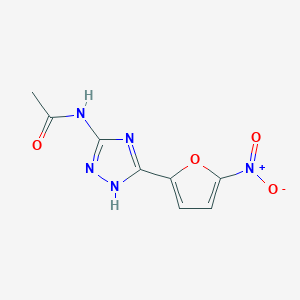
ACETAMIDE, N-(3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- is a chemical compound that has been extensively studied in the field of pharmaceutical research. This compound has been found to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.
Mécanisme D'action
The exact mechanism of action of Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in DNA replication and cell division, leading to the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- in lab experiments is its broad range of biological activities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-. One possible direction is to investigate its potential as a treatment for bacterial and fungal infections. Another direction is to explore its use in combination with other chemotherapy drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- can be achieved by reacting 5-nitrofurfurylamine with 3-azido-1-propanol in the presence of copper(I) iodide. The resulting compound is then treated with acetic anhydride to yield Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-.
Applications De Recherche Scientifique
Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- has been extensively studied for its antitumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, this compound has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
1704-66-1 |
|---|---|
Nom du produit |
ACETAMIDE, N-(3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- |
Formule moléculaire |
C8H7N5O4 |
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C8H7N5O4/c1-4(14)9-8-10-7(11-12-8)5-2-3-6(17-5)13(15)16/h2-3H,1H3,(H2,9,10,11,12,14) |
Clé InChI |
POTIEOZESUKHDP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Autres numéros CAS |
1704-66-1 |
Synonymes |
N-[5-(5-Nitro-2-furanyl)-1H-1,2,4-triazol-3-yl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



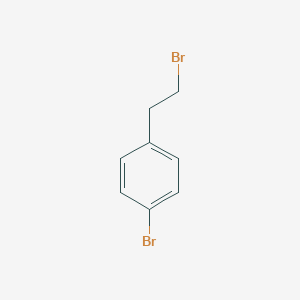
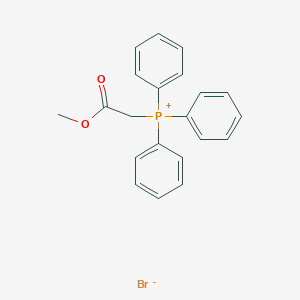
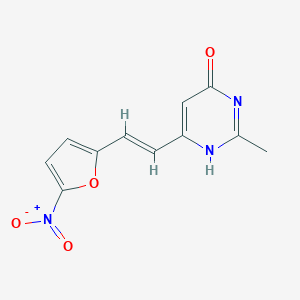

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)

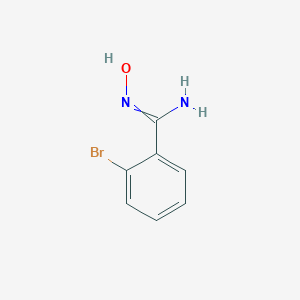
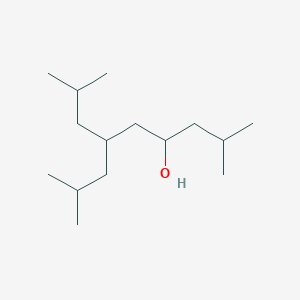
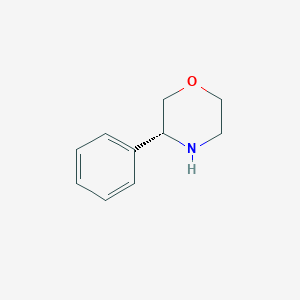
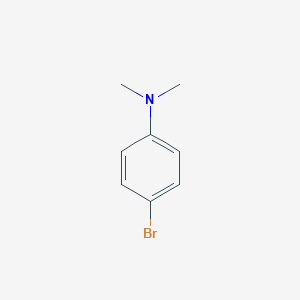
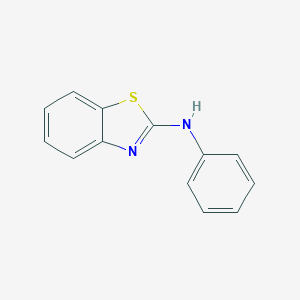
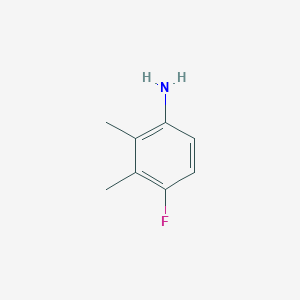
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)